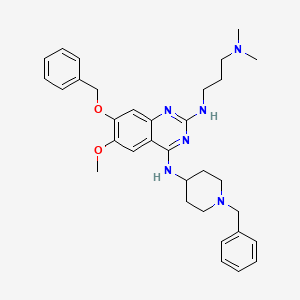
Lsd1-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lsd1-IN-19 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the epigenetic regulation of gene expression. LSD1 is known to demethylate mono- and dimethylated lysine residues on histone proteins, thereby influencing gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant interest due to their potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of intermediates: This step may involve reactions such as nucleophilic substitution, condensation, or cyclization.
Coupling reactions: The final product is often obtained through coupling reactions, which may include palladium-catalyzed cross-coupling or other similar methods.
Purification: The compound is purified using techniques such as column chromatography or recrystallization to obtain the desired purity
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lsd1-IN-19 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Lsd1-IN-19 has a wide range of scientific research applications, including:
Cancer Research: As an LSD1 inhibitor, this compound is being investigated for its potential to treat various cancers by modulating gene expression and inhibiting tumor growth
Epigenetic Studies: The compound is used to study the role of LSD1 in epigenetic regulation and its impact on gene expression
Neurodegenerative Diseases: Research is exploring the potential of this compound in treating neurodegenerative diseases by modulating epigenetic markers
Drug Development: This compound serves as a lead compound for developing new drugs targeting LSD1
Mecanismo De Acción
Lsd1-IN-19 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates lysine residues on histone proteins, which can either activate or repress gene transcription. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in gene expression. This inhibition can result in the suppression of tumor growth and the modulation of other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tranylcypromine: An irreversible LSD1 inhibitor used in clinical trials for cancer treatment.
Iadademstat (ORY-1001): A potent and selective LSD1 inhibitor with applications in hematological cancers.
Bomedemstat (IMG-7289): Another LSD1 inhibitor in clinical trials for myeloproliferative neoplasms.
Uniqueness of Lsd1-IN-19
This compound is unique due to its specific binding affinity and selectivity for LSD1. Unlike some other inhibitors, it may offer a better safety profile and efficacy in certain cancer types. Its unique chemical structure allows for specific interactions with the LSD1 enzyme, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C33H42N6O2 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6-methoxy-7-phenylmethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37) |
Clave InChI |
CLMKFAVBRRFUGX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



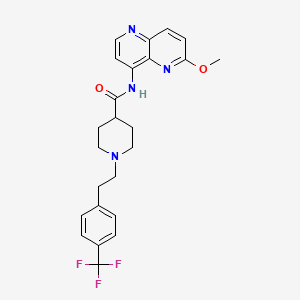
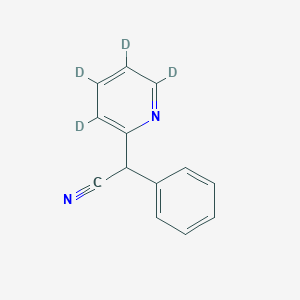

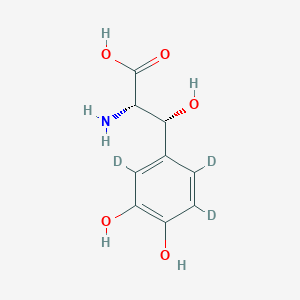
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

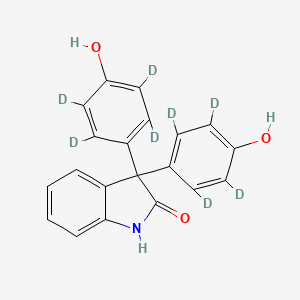
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
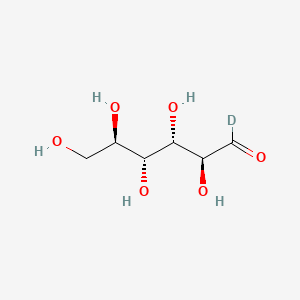
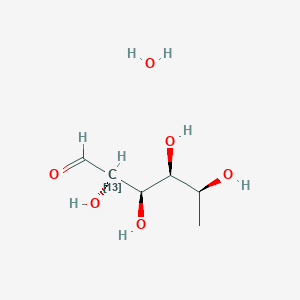
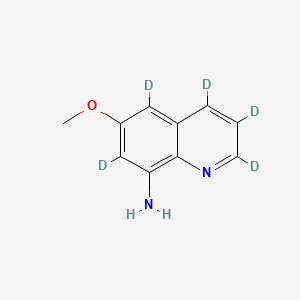
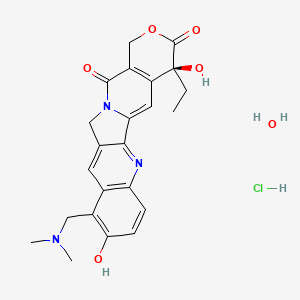
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
